3-Amino-5-(3-fluorophenyl)-9-methyl-2,3-dihydro-1H-1,4-benzodiazepin-2-one
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Overview
Description
3-Amino-5-(3-fluorophenyl)-9-methyl-2,3-dihydro-1H-1,4-benzodiazepin-2-one is a compound belonging to the benzodiazepine class Benzodiazepines are known for their psychoactive properties and are commonly used in the treatment of anxiety, insomnia, and other conditions
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-Amino-5-(3-fluorophenyl)-9-methyl-2,3-dihydro-1H-1,4-benzodiazepin-2-one typically involves the following steps:
Formation of the Benzodiazepine Core: The initial step involves the formation of the benzodiazepine core through a cyclization reaction. This can be achieved by reacting an appropriate ortho-diamine with a suitable ketone under acidic conditions.
Introduction of the Fluorophenyl Group: The fluorophenyl group can be introduced via a Suzuki-Miyaura coupling reaction, which involves the use of a palladium catalyst and a boronic acid derivative.
Industrial Production Methods
Industrial production of this compound may involve optimization of the above synthetic routes to ensure high yield and purity. This can include the use of continuous flow reactors, advanced purification techniques, and stringent quality control measures.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, typically using reagents such as hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be performed using reagents like lithium aluminum hydride or sodium borohydride.
Substitution: Nucleophilic substitution reactions can be carried out to introduce various functional groups.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, potassium permanganate.
Reduction: Lithium aluminum hydride, sodium borohydride.
Substitution: Halogenated compounds, nucleophiles.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while reduction may produce deoxygenated compounds.
Scientific Research Applications
3-Amino-5-(3-fluorophenyl)-9-methyl-2,3-dihydro-1H-1,4-benzodiazepin-2-one has several scientific research applications:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Studied for its potential effects on biological systems, including its interaction with various receptors.
Medicine: Investigated for its potential therapeutic effects, particularly in the treatment of neurological disorders.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 3-Amino-5-(3-fluorophenyl)-9-methyl-2,3-dihydro-1H-1,4-benzodiazepin-2-one involves its interaction with specific molecular targets, such as gamma-aminobutyric acid (GABA) receptors. By binding to these receptors, the compound can modulate neurotransmitter activity, leading to its psychoactive effects .
Comparison with Similar Compounds
Similar Compounds
Diazepam: Another benzodiazepine with similar psychoactive properties.
Lorazepam: Known for its anxiolytic effects.
Clonazepam: Used in the treatment of seizure disorders.
Uniqueness
3-Amino-5-(3-fluorophenyl)-9-methyl-2,3-dihydro-1H-1,4-benzodiazepin-2-one is unique due to the presence of the fluorophenyl group, which can influence its pharmacokinetic and pharmacodynamic properties. This structural feature may enhance its binding affinity to certain receptors and improve its therapeutic profile.
Properties
Molecular Formula |
C16H14FN3O |
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Molecular Weight |
283.30 g/mol |
IUPAC Name |
3-amino-5-(3-fluorophenyl)-9-methyl-1,3-dihydro-1,4-benzodiazepin-2-one |
InChI |
InChI=1S/C16H14FN3O/c1-9-4-2-7-12-13(9)20-16(21)15(18)19-14(12)10-5-3-6-11(17)8-10/h2-8,15H,18H2,1H3,(H,20,21) |
InChI Key |
BUQNBZIOQDZGEO-UHFFFAOYSA-N |
Canonical SMILES |
CC1=C2C(=CC=C1)C(=NC(C(=O)N2)N)C3=CC(=CC=C3)F |
Origin of Product |
United States |
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